molecular formula C17H23N3O5S B2673151 N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 1105215-44-8

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2673151
CAS No.: 1105215-44-8
M. Wt: 381.45
InChI Key: ZGYOAVBZHOOXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide (CAS 1105215-44-8) is a chemical compound with a molecular formula of C17H23N3O5S and a molecular weight of 381.45 g/mol . This molecule is of significant interest in medicinal chemistry research, particularly for the exploration of novel bioactive agents. Its structure incorporates a 1,2,5-thiadiazolidine 1,1-dioxide moiety, a functional group known to be a non-hydrolysable component in peptidomimetics and has been utilized in the development of protease inhibitors and other pharmacologically active molecules . Furthermore, the core heterocyclic structure is related to 4-thiazolidinones, a privileged scaffold in modern drug discovery known to confer a wide range of biological activities, including antimicrobial and antitumor effects . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for high-throughput screening campaigns to identify new therapeutic targets. Available with a purity of 90% or higher, this product is intended for research and development purposes in a controlled laboratory environment . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-12-5-6-13(20-7-3-9-26(20,23)24)10-15(12)19-17(22)16(21)18-11-14-4-2-8-25-14/h5-6,10,14H,2-4,7-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYOAVBZHOOXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under oxidative conditions to form the thiazolidine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the thiazolidine-phenyl intermediate with an oxolan-2-ylmethylamine under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced at the amide bonds to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the ethanediamide linkage provides structural stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone/Thiazole Cores

Compound Key Substituents Yield Melting Point (°C) Notable Features Source
N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide (Target) 5-(1,1-dioxothiazolidinyl)-2-methylphenyl, oxolan-2-ylmethyl N/A N/A High purity (>90%), commercial availability, oxolane for enhanced lipophilicity
N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide 3-(1,1-dioxothiazolidinyl)phenyl, oxolan-2-ylmethyl N/A N/A Positional isomer of target compound; similar purity and pricing ($54–$208/50 mg)
1-(2,5-difluorophenyl)-N-[5-(1,1-dioxothiazolidin-2-yl)-2-methylphenyl]methanesulfonamide 2,5-difluorophenyl, methanesulfonamide N/A N/A Fluorine substituents for metabolic stability; sulfonamide group for bioactivity
BMS-387032 (N-[5-[[[5-(tert-butyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide) tert-butyl-oxazole, piperidinecarboxamide N/A N/A CDK2 inhibitor (IC₅₀ = 48 nM); antitumor activity in vivo
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives 2,4-dioxothiazolidinylidene, phenylamide N/A N/A Thiazolidinone ring conjugated via methylidene; synthesized via carbodiimide coupling
1-[5-(1,1-dioxothiazolidin-2-yl)-2-methoxyphenyl]-3-[(oxolan-2-yl)methyl]urea 2-methoxyphenyl, urea linker N/A N/A Methoxy substituent for solubility; urea moiety for hydrogen bonding

Physicochemical and Pharmacological Trends

  • Fluorinated analogs (e.g., ) may offer improved metabolic stability.
  • Solubility : Urea derivatives (e.g., ) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s ethanediamide bridge balances solubility and membrane permeability.

Biological Activity

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a dioxo group, a methylphenyl moiety, and an ethanediamide linkage. The synthesis typically involves multiple steps including:

  • Formation of the Thiazolidine Ring : Reacting a suitable amine with a thioamide under oxidative conditions.
  • Attachment of the Methylphenyl Group : Using Friedel-Crafts alkylation with an aromatic compound and alkyl halide in the presence of a Lewis acid catalyst.

Antimicrobial Properties

Research indicates that derivatives of thiazolidines, including this compound, exhibit notable antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that thiazolidine derivatives could inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .
  • Antifungal Activity : In vitro tests against various fungal strains have indicated significant antifungal properties, suggesting potential for treating fungal infections .

Antitumor Activity

Studies have explored the anticancer potential of thiazolidine derivatives. The compound has been linked to:

  • Inhibition of Tumor Growth : Research shows that certain thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor proliferation through modulation of signaling pathways involved in cell survival .

Anti-inflammatory and Antioxidant Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Additionally, its antioxidant capacity helps mitigate oxidative stress, which is crucial in preventing various chronic diseases .

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The dioxo group in the thiazolidine ring plays a critical role in binding to target enzymes, inhibiting their activity which is essential in various metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression, altering their signaling pathways.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Study on Antimicrobial Activity : A comprehensive evaluation showed that thiazolidine derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µM against various bacterial strains, demonstrating their potential as antimicrobial agents .
  • Antitumor Assessment : In vivo studies indicated that certain thiazolidine derivatives significantly reduced tumor size in animal models by inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the optimal conditions for synthesizing N'-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide to maximize yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions requiring precise control of:

  • Temperature : Maintain 0–5°C during acyl chloride formation to prevent side reactions (e.g., using oxalyl chloride) .
  • Inert Atmosphere : Use nitrogen or argon to protect reactive intermediates like thiazolidinone derivatives .
  • Catalysts : Employ coupling agents (e.g., HATU or DCC) for amide bond formation between the thiazolidinone and oxolane-methylamine moieties .
    Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

Q. Key Reaction Conditions Table

StepReagents/ConditionsPurposeYield Optimization
1Oxalyl chloride, DMF (cat.), 0°CAcyl chloride formationSlow addition, strict temp control
2HATU, DIPEA, DCMAmide couplingStoichiometric HATU (1.1 eq.)
3NaBH₄, MeOHReduction of nitro/intermediateMonitor via TLC (Rf = 0.3)

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ ~2.5 ppm for methylphenyl protons; δ ~4.2 ppm for oxolane methylene) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) matching theoretical mass (C₂₀H₂₄N₃O₅S: 434.1432) .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles/lengths (e.g., thiazolidinone S=O bond ~1.43 Å) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (CDK2) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., A2780 ovarian carcinoma) with dose ranges of 1–100 µM .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Methodological Answer: Address discrepancies via:

  • Metabolic Stability : Incubate with liver microsomes (human/mouse) to identify rapid degradation (e.g., CYP450-mediated oxidation of oxolane) .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% may reduce free drug concentration) .
  • Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents to calculate AUC, t₁/₂, and bioavailability (<30% suggests absorption issues) .

Q. What computational strategies predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to CDK2 (PDB: 1HCL); focus on hydrogen bonds with thiazolidinone S=O and oxolane oxygen .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
  • QSAR Modeling : Correlate substituent effects (e.g., methylphenyl vs. methoxyphenyl) with IC₅₀ values to guide analog design .

Q. How can regioselective modifications improve target specificity?

Methodological Answer:

  • Thiazolidinone Ring : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to enhance electrophilicity for covalent binding .
  • Oxolane Moiety : Replace with tetrahydropyran to modulate logP and blood-brain barrier penetration .
  • Methylphenyl Group : Fluorinate the aromatic ring to reduce metabolism and extend half-life .

Q. Optimization Table

ModificationRationaleExpected Outcome
Thiazolidinone -CF₃Increased electrophilicityHigher kinase inhibition
Oxolane → TetrahydropyranImproved logP (2.5 → 3.1)Enhanced CNS penetration
Fluorinated phenylMetabolic stabilityLonger t₁/₂ in vivo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.